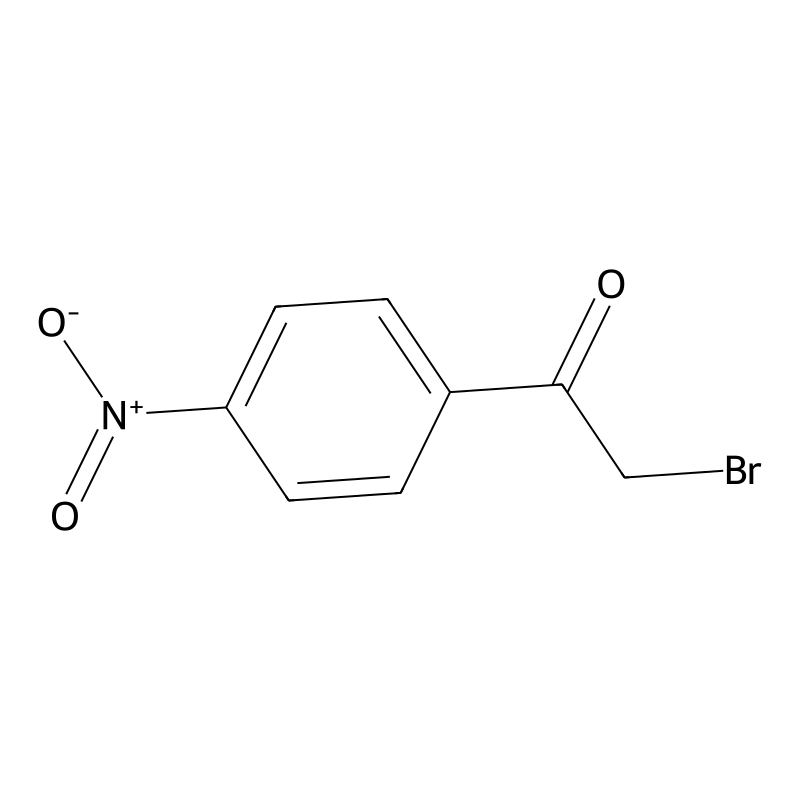

2-Bromo-4'-nitroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Modification of Methionine Residues in Alpha-Chymotrypsin

Scientific Field: Biochemistry

Application Summary: 2-Bromo-4’-nitroacetophenone is used in the modification of methionine residues in alpha-chymotrypsin

Organic Synthesis Materials

Scientific Field: Organic Chemistry

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry

Lifespan Extension in C. Elegans

Scientific Field: Biological Research

Application Summary: 2-Bromo-4’-nitroacetophenone has been found to extend the lifespan of the nematode C. .

Methods of Application: In the study, different concentrations of 2-Bromo-4’-nitroacetophenone were used to feed normal C. .

Results or Outcomes: It was found that 2-Bromo-4’-nitroacetophenone has an antioxidant effect and this effect is dependent on the Insulin pathway

pKa Study of Histidine-34 Imidazole

Scientific Field: Physical Chemistry

Application Summary: 2-Bromo-4’-nitroacetophenone was used to study the pKa of the histidine-34 imidazole.

Epoxide Hydrolase Inhibitor

Scientific Field: Biochemistry

Application Summary: 2-Bromo-4’-nitroacetophenone is an epoxide hydrolase inhibitor. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.

Alkylating Agent

Application Summary: 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450.

Inhibitor of Epoxide Hydrolase

Application Summary: 2-Bromo-4’-nitroacetophenone is an inhibitor of epoxide hydrolase. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.

2-Bromo-4'-nitroacetophenone is an organic compound with the molecular formula and a molar mass of approximately 244.04 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to the aromatic ring of acetophenone. This compound appears as a yellow to orange crystalline powder and has a melting point ranging from 94°C to 99°C. Its structure includes an electrophilic carbonyl carbon, making it reactive in various

- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or phenols, resulting in the formation of new compounds.

- Alkylation: It acts as an alkylating agent, binding with various isozymes of cytochrome P-450, which are important in drug metabolism and synthesis .

Research indicates that 2-Bromo-4'-nitroacetophenone exhibits notable biological activities:

- Antioxidant properties: In studies involving the nematode Caenorhabditis elegans, it has been found to extend lifespan, potentially through its effects on the insulin signaling pathway.

- Enzyme inhibition: It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols, which can have implications in drug metabolism and detoxification processes .

The synthesis of 2-Bromo-4'-nitroacetophenone typically involves the bromination of p-nitroacetophenone. The process includes:

- Reagents: p-Nitroacetophenone and bromine are used, often in chlorobenzene as a solvent.

- Procedure: Bromine is added dropwise to a mixture of p-nitroacetophenone and chlorobenzene at controlled temperatures (18°C initially, then raised to drive off hydrogen bromide).

- Post-treatment: The product is purified after the reaction is complete .

This compound finds utility in various fields:

- Organic synthesis: It serves as an intermediate for synthesizing other organic compounds.

- Pharmaceutical chemistry: It is used in the preparation of pharmaceuticals, including chloramphenicol .

- Biochemical research: Its role in modifying proteins and studying enzyme mechanisms makes it valuable in biochemistry.

Studies on the interactions of 2-Bromo-4'-nitroacetophenone have focused on its effects on biological systems, particularly its antioxidant properties and its role as an enzyme inhibitor. These interactions provide insights into its potential therapeutic applications and mechanisms of action within biological pathways .

Several compounds share structural or functional similarities with 2-Bromo-4'-nitroacetophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| p-Nitroacetophenone | Nitro group on acetophenone | Precursor for bromination |

| Acetophenone | Simple ketone structure | Lacks halogen or nitro substituents |

| 4-Bromoacetophenone | Bromine at para position | Similar reactivity but different substitution |

| 2-Nitroacetophenone | Nitro group at position 2 | Distinct reactivity due to different nitro placement |

Each of these compounds has unique reactivity patterns and applications, making 2-Bromo-4'-nitroacetophenone particularly valuable due to its specific functional groups that enhance its chemical versatility and biological activity .

The synthesis of 2-Bromo-4'-nitroacetophenone traditionally follows a sequential approach involving nitration of acetophenone followed by bromination [1]. This methodology represents one of the most established routes for obtaining this valuable chemical intermediate, which has applications in organic synthesis and pharmaceutical development [2].

The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid, commonly known as a nitrating mixture [3]. This electrophilic aromatic substitution reaction introduces the nitro group predominantly at the para position of acetophenone [12]. The reaction mechanism involves the formation of the nitronium ion (NO₂⁺), which acts as the electrophile in the substitution process [3] [14].

C₈H₈O + HNO₃/H₂SO₄ → C₈H₇NO₃ + H₂OThe directing effect of the acetyl group plays a crucial role in determining the regioselectivity of nitration [12]. Being an electron-withdrawing group, the acetyl moiety deactivates the aromatic ring toward electrophilic substitution and directs incoming substituents primarily to the meta position [14]. However, the kinetic control of the reaction often favors para substitution, resulting in 4'-nitroacetophenone as the major product [12] [3].

Following nitration, the bromination step introduces a bromine atom at the α-position of the carbonyl group [1]. This transformation typically employs bromine in acetic acid or alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid [23]. The reaction proceeds through an enol intermediate, with the enolization of the ketone being the rate-determining step [10].

C₈H₇NO₃ + Br₂/CH₃COOH → C₈H₆BrNO₃ + HBrThe sequential nitration-bromination approach offers several advantages, including relatively inexpensive reagents and established protocols [1] [3]. However, it also presents challenges such as controlling the regioselectivity during nitration and managing the corrosive nature of the reagents involved [14].

Recent optimizations of this classical method have focused on improving yield and selectivity through careful control of reaction parameters [18]. For instance, maintaining the temperature below 5°C during nitration helps minimize the formation of dinitro byproducts, while the addition of silver salts during bromination can enhance selectivity for α-bromination [3] [23].

Alternative Routes Using Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) represents a powerful alternative synthetic strategy for preparing 2-Bromo-4'-nitroacetophenone and related compounds [4]. This approach utilizes the ability of certain functional groups to coordinate with organolithium reagents, directing deprotonation to specific positions on the aromatic ring [22].

In the context of synthesizing 2-Bromo-4'-nitroacetophenone, the DoM strategy typically begins with a suitably protected phenol derivative bearing a directing metalation group (DMG) [22]. The O-carbamate group has proven particularly effective as a DMG, offering superior ortho-directing capabilities compared to other functional groups such as methoxy or chloro substituents [22] [4].

The metalation step involves treatment with a strong base, typically an alkyllithium reagent such as tert-butyllithium or n-butyllithium [4]. This generates an ortho-lithiated intermediate that can subsequently react with electrophiles [22]. For the synthesis of 2-Bromo-4'-nitroacetophenone, the lithiated intermediate can be quenched with an appropriate electrophilic source of bromine, followed by nitration and functional group manipulations [4] [22].

A significant advantage of the DoM approach is its ability to achieve high regioselectivity, often surpassing that of traditional electrophilic aromatic substitution reactions [22]. This is particularly valuable when preparing compounds with specific substitution patterns that might be challenging to access through classical methods [4].

Recent advancements in DoM methodology have expanded its synthetic utility through iterative metalation sequences [22]. For example, sequential metalation-electrophile quench processes can efficiently generate polysubstituted aromatic compounds in good yields [22] [4]. This approach allows for the strategic introduction of various functional groups at specific positions around the aromatic ring [22].

The use of Deep Eutectic Solvents (DESs) as environmentally friendly reaction media represents another notable development in DoM chemistry [4]. These systems enable chemoselective functionalization of aromatic carboxylic acid amides with organolithium reagents at room temperature under air [4]. The nature of the organolithium species dictates whether DoM or nucleophilic acyl substitution processes are favored, providing valuable synthetic flexibility [4].

One-pot sequential ortho-lithiation/Suzuki-Miyaura cross-couplings have also been demonstrated in DESs, opening new synthetic opportunities in terms of efficiency and environmental sustainability [4]. This integration of DoM with cross-coupling methodologies significantly expands the structural diversity accessible through this synthetic approach [4] [22].

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted organic synthesis has revolutionized the preparation of compounds like 2-Bromo-4'-nitroacetophenone by offering significant advantages over conventional heating methods [5]. This technology has profoundly impacted how chemists approach organic synthesis, particularly for compounds containing nitro and bromo functionalities [16].

The application of microwave irradiation to the synthesis of 2-Bromo-4'-nitroacetophenone typically involves exposing reaction mixtures to controlled microwave energy in specialized reactors [5]. This approach facilitates rapid, uniform heating throughout the reaction mixture, often resulting in dramatically reduced reaction times compared to conventional methods [16]. For instance, reactions that might require several hours under traditional heating can often be completed in minutes using microwave irradiation [5] [16].

A general procedure for microwave-assisted synthesis might involve combining the appropriate precursors with reagents in a suitable solvent within a pressure-resistant vessel [5]. The mixture is then subjected to microwave irradiation at a specified power level and temperature for a predetermined duration [5]. For nitro-containing compounds, careful control of reaction parameters is essential to prevent decomposition or unwanted side reactions [16].

The benefits of microwave-assisted synthesis extend beyond mere time efficiency [16]. Studies have demonstrated improvements in yield and product purity, along with suppression of side products relative to conventional thermal heating [5] [16]. These advantages make microwave technology particularly valuable for the preparation of complex molecules like 2-Bromo-4'-nitroacetophenone [5].

Green chemistry approaches to synthesizing 2-Bromo-4'-nitroacetophenone focus on developing environmentally benign methodologies that minimize waste generation and utilize safer reagents [11]. These approaches align with the principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances [11].

Several green chemistry strategies have been explored for the synthesis of nitro and bromo compounds [11]. For nitration reactions, alternatives to traditional mixed acid systems include the use of solid supports such as clay minerals or metal nitrates in acetic acid [11]. These systems can provide regioselective nitration under milder conditions with reduced waste generation [11] [16].

For bromination steps, N-bromosuccinimide (NBS) offers a more environmentally acceptable alternative to molecular bromine [23]. The byproduct succinimide can be readily recovered and recycled, making the procedure more sustainable [23]. Studies have shown that NBS-mediated bromination of acetophenone derivatives in the presence of protic acids such as p-toluenesulfonic acid can provide α-bromo products in good yields under relatively mild conditions [23].

The integration of microwave technology with green chemistry principles represents a particularly promising approach for the sustainable synthesis of 2-Bromo-4'-nitroacetophenone [5] [11]. This combination can significantly reduce energy consumption, reaction times, and waste generation while maintaining or improving synthetic efficiency [16].

Critical Analysis of Reaction Parameters: Temperature, Catalyst Systems, and Solvent Effects

The synthesis of 2-Bromo-4'-nitroacetophenone is significantly influenced by various reaction parameters, including temperature, catalyst systems, and solvent effects [18]. Understanding and optimizing these parameters is crucial for achieving high yields, selectivity, and purity in the final product [10].

Temperature Effects

Temperature control plays a vital role in both the nitration and bromination steps of 2-Bromo-4'-nitroacetophenone synthesis [9]. During nitration, maintaining low temperatures (typically 0-5°C) is essential to control the regioselectivity and minimize the formation of dinitro byproducts [9] [3]. The exothermic nature of nitration reactions necessitates careful temperature management to prevent runaway reactions and ensure safety [9].

For the bromination step, temperature effects are equally important [23]. Higher temperatures can accelerate the rate of enolization, which is often the rate-determining step in α-bromination reactions [10]. However, excessive temperatures may lead to over-bromination or decomposition of sensitive intermediates [23]. Studies have shown that optimal temperature ranges vary depending on the specific brominating agent and catalyst system employed [23] [10].

In microwave-assisted syntheses, precise temperature control becomes even more critical due to the rapid heating rates involved [5]. Modern microwave reactors allow for accurate temperature monitoring and control, enabling researchers to optimize reaction conditions more efficiently than with conventional heating methods [5] [16].

Catalyst Systems

Various catalyst systems have been investigated for the synthesis of 2-Bromo-4'-nitroacetophenone, with different catalysts showing distinct advantages for specific reaction steps [18] [19].

For nitration reactions, Lewis acids such as aluminum chloride or ferric chloride can enhance the electrophilicity of the nitrating agent, potentially allowing for milder reaction conditions [3]. However, the traditional sulfuric acid catalyst remains widely used due to its effectiveness and low cost [3] [12].

In the bromination step, several catalyst systems have been explored [23]. Protic acids such as p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) have shown good results in promoting α-bromination of acetophenone derivatives using N-bromosuccinimide [23]. A comparative study revealed that PTSA provided slightly higher yields (69%) compared to TFA (63%) and sulfuric acid (53%) when used as catalysts for NBS-mediated bromination [23].

| Catalyst System | Reaction Time (h) | Yield (%) |

|---|---|---|

| NBS/p-TsOH/CH₃CN | 12 | 69 |

| NBS/CF₃COOH/CH₃CN | 14 | 63 |

| NBS/H₂SO₄/CH₃CN | 16 | 53 |

Table 1: Effect of different catalyst systems on the α-bromination of acetophenone derivatives [23]

Solvent Effects

The choice of solvent significantly impacts the outcome of reactions involved in 2-Bromo-4'-nitroacetophenone synthesis [19] [20]. Solvents influence reaction rates, selectivity, and product distribution through various mechanisms, including stabilization of transition states, alteration of reagent reactivity, and modification of substrate solubility [19].

For nitration reactions, traditional mixed acid systems often employ minimal or no additional solvent [3]. However, when solvents are used, their polarity and ability to stabilize the nitronium ion can significantly affect reaction outcomes [14]. Polar aprotic solvents like acetonitrile or nitromethane can enhance nitration rates while potentially offering improved selectivity [19].

In bromination reactions, solvent effects are particularly pronounced [20]. A study on the reduction of 4-nitrophenol compounds demonstrated that the addition of alcohols such as methanol, ethanol, or isopropanol to aqueous reaction mixtures dramatically decreased reaction rates [20]. This effect was attributed in part to higher oxygen solubility in alcohols compared to water, highlighting the complex interplay between solvent properties and reaction kinetics [20].

For microwave-assisted syntheses, solvent selection must consider both chemical compatibility and microwave absorption characteristics [5]. Solvents with high dielectric constants, such as water, alcohols, or dimethylformamide, efficiently absorb microwave energy and facilitate rapid heating [5] [16].

The development of solvent-free or reduced-solvent methodologies represents an important trend in green chemistry approaches to 2-Bromo-4'-nitroacetophenone synthesis [11] [18]. These methods can offer advantages in terms of reaction efficiency, waste reduction, and process simplification [11]. For instance, a solvent-free approach for the oxidation of p-nitroethylbenzene to p-nitroacetophenone achieved yields of 70-88% with significantly reduced environmental impact compared to traditional methods [18].

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 2-Bromo-4'-nitroacetophenone is a critical step in ensuring the quality and purity of the final product [8]. Two primary purification techniques are commonly employed: recrystallization and chromatographic methods [21]. Each approach offers distinct advantages and limitations that must be considered based on specific requirements and available resources [8] [21].

Recrystallization

Recrystallization, also known as fractional crystallization, represents a traditional and widely used method for purifying 2-Bromo-4'-nitroacetophenone [8] [21]. This technique exploits the principle that the solubility of most solids increases with temperature, allowing for selective crystallization of the target compound upon cooling [21].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive